molecular formula C16H15ClN2O2 B6136091 N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide

Cat. No.: B6136091
M. Wt: 302.75 g/mol
InChI Key: KUKLYGZPYJCNRP-UHFFFAOYSA-N
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Description

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is a benzamide derivative featuring a 4-chlorophenyl group linked to a substituted phenyl ring via an amide bond. The phenyl ring at the 3-position contains an N-acetyl-N-methylamino group, distinguishing it from simpler benzamides.

Properties

IUPAC Name

N-[3-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-5-3-4-14(10-15)18-16(21)12-6-8-13(17)9-7-12/h3-10H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKLYGZPYJCNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide typically involves the reaction of 3-aminoacetophenone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following benzamide derivatives share structural similarities with the target compound, differing primarily in substituent groups and biological activity:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Compound Name Benzamide Substituent Phenyl Ring Substituent Biological Activity Reference
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide 4-chloro 3-acetyl(methyl)amino Not reported N/A
N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-chloro Thiazole ring (4-phenyl) Anti-inflammatory (potent)
4-Chloro-N-(hydroxymethyl)benzamide 4-chloro Hydroxymethyl Metabolic model compound
3-(Acetylamino)-N-[4-(acetylamino)-3-chlorophenyl]benzamide 3-acetylamino 4-acetylamino, 3-chloro Not reported
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro 3-chlorophenethyl Hybrid molecule (synthesized)

Key Observations :

Substituent Position and Electronic Effects: The 4-chloro group is common in several analogs (e.g., compounds 5c and 4-chloro-N-(hydroxymethyl)benzamide), suggesting its role in enhancing binding interactions or stability . The N-acetyl-N-methylamino group in the target compound introduces steric bulk and may reduce metabolic oxidation compared to simpler N-methyl or N-acetyl groups .

Biological Activity: Compound 5c demonstrated potent anti-inflammatory activity, attributed to the thiazole ring’s electron-withdrawing properties and planar geometry, which may enhance target binding .

Metabolic Stability and Reactivity

N-Methyl and N-acetyl groups are critical determinants of metabolic pathways. Evidence from related compounds reveals:

Table 2: Metabolic Behavior of N-Substituted Benzamides
Compound Metabolic Pathway Reactivity Reference
This compound Hypothesized acetylation/deacetylation Likely low electrophilicity N/A
4-Chloro-N-(hydroxymethyl)benzamide No formaldehyde release Low reactivity with nucleophiles
N-(Acetoxymethyl)-4-chlorobenzamide Releases formaldehyde High reactivity (cyanide adducts)

Key Findings :

  • Acetyl(methyl)amino Group: Likely resists conjugation (e.g., sulfation or acetylation), reducing the formation of reactive intermediates compared to hydroxymethyl or acetoxymethyl derivatives .

Biological Activity

N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include an acetyl(methyl)amino group and a chlorobenzamide moiety. These functional groups contribute to its biological activity by allowing interactions with various molecular targets.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It interacts with various receptors, modulating their activity and influencing cellular responses.

These interactions are crucial for its potential therapeutic applications, particularly in cancer treatment and other diseases.

Antiproliferative Effects

Research has shown that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

The compound's ability to inhibit cell proliferation may be linked to its interaction with the sigma-1 receptor, which plays a role in cell survival and proliferation pathways.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit various enzymes. Preliminary studies suggest that it may affect:

  • Dihydrofolate Reductase : A key enzyme involved in DNA synthesis and repair, making it a target for cancer therapies .
  • Cholinesterases : Potential implications for neurodegenerative diseases have also been explored, as inhibition could enhance cognitive function by increasing acetylcholine levels .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 and A549 cells, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Investigations into its mechanism revealed that it modulates sigma-1 receptor activity, leading to apoptosis in cancer cells.
  • Comparative Analysis : In comparison with similar compounds, this compound showed enhanced potency against specific cancer types due to its unique chemical structure.

Data Table: Biological Activity Summary

Activity TypeTarget Cell LinesObserved EffectReference
AntiproliferativeMCF-7Reduced viability
AntiproliferativeA549Reduced viability
Enzyme InhibitionDihydrofolate ReductaseInhibition observed
Cholinesterase InhibitionVariousPotential cognitive enhancement

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